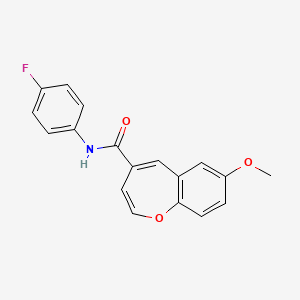

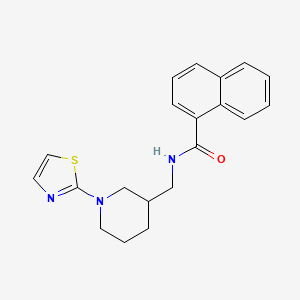

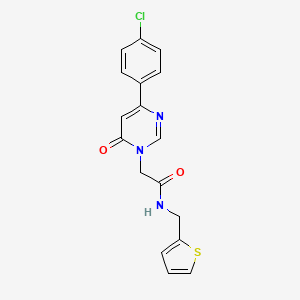

![molecular formula C8H4ClNO2S B2550324 5-Chlorothieno[3,2-b]pyridine-2-carboxylic acid CAS No. 1896669-09-2](/img/structure/B2550324.png)

5-Chlorothieno[3,2-b]pyridine-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Chlorothieno[3,2-b]pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C8H4ClNO2S and its molecular weight is 213.64. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Derivatives

- 5-Chlorothieno[3,2-b]pyridine-2-carboxylic acid is a key precursor in the synthesis of various heterocyclic compounds. For example, it has been used in the synthesis of new 5-arylpyridothieno tetrazolopyrimidine derivatives, showcasing its utility in developing fused thienopyridines (Davoodnia et al., 2007).

- The compound plays a significant role in the preparation of esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids. This method has expanded the range of available 2,4,5-trisubstituted thieno[2,3-d]pyrimidine-6-carboxylic acid esters and amides (Santilli et al., 1971).

Chemical Reactions

- The compound has been utilized in the preparation of 2-(heterocyclyl)thieno[3,2-b]pyridine derivatives, highlighting its versatility in chemical synthesis (Elliott et al., 1987).

- It also finds application in the esterification of carboxylic acids by alcohols. This process has been facilitated using 2-chloro-1,3,5-trinitrobenzene as a condensing agent, demonstrating the compound's role in ester formation reactions (Takimoto et al., 1981).

Antimicrobial Activity

- Research has been conducted on the synthesis and antimicrobial activity of pyridine derivatives, including those derived from this compound. This demonstrates its potential in developing compounds with antimicrobial properties (Patel et al., 2011).

Miscellaneous Applications

- The compound has been implicated in the synthesis of various novel thienopyridinone antibacterials and pyridothienopyrimidines with notable antibacterial activities (El-Abadelah et al., 1998).

- Additionally, it has been used in Rh(III)-catalyzed decarboxylative coupling reactions, illustrating its role in advanced organic synthesis methodologies (Neely & Rovis, 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

特性

IUPAC Name |

5-chlorothieno[3,2-b]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO2S/c9-7-2-1-5-4(10-7)3-6(13-5)8(11)12/h1-3H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNFULVAVDXQZQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1SC(=C2)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

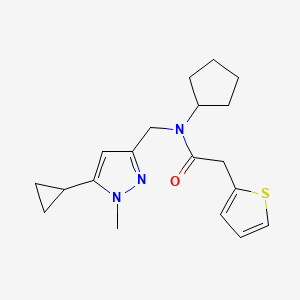

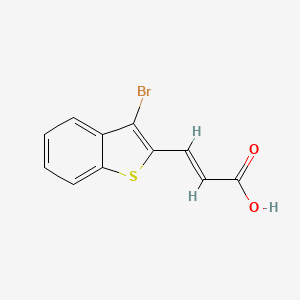

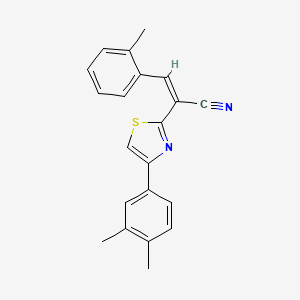

![1-ethyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2550249.png)

![2-Methoxy-5-({[3-(pyridin-4-yl)pyrazin-2-yl]methyl}sulfamoyl)benzamide](/img/structure/B2550261.png)